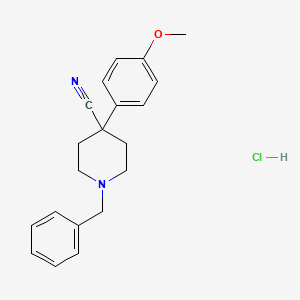

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride

Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride through detailed analysis of both proton and carbon-13 spectra. The aromatic region of the proton spectrum exhibits characteristic multiplets corresponding to the benzyl and methoxyphenyl substituents, with chemical shifts reflecting the electronic environments of individual proton positions. The methoxy group appears as a distinctive singlet in the upfield region, typically around 3.6 parts per million, providing unambiguous identification of this functional group. The piperidine ring protons generate complex multiplet patterns that reflect the chair conformation and the specific substitution pattern around the heterocyclic framework.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon center at position 4 of the piperidine ring, which exhibits a characteristic downfield shift due to the electron-withdrawing effects of both the aromatic and carbonitrile substituents. The carbonitrile carbon appears in the far downfield region around 120 parts per million, consistent with the sp hybridization and triple bond character of this functional group. The aromatic carbon signals provide detailed information about the substitution patterns on both the benzyl and methoxyphenyl rings, with the methoxy-substituted carbon showing a distinctive upfield shift characteristic of carbon-oxygen bonding.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete assignment of all proton and carbon signals through connectivity mapping. These advanced techniques confirm the proposed structural assignments and provide crucial information about spatial relationships between different molecular segments. The coupling patterns observed in the spectra are consistent with the predicted conformational preferences of the piperidine ring system and validate the structural model derived from other analytical methods.

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy provides distinctive fingerprint information for the functional groups present in this compound. The carbonitrile group exhibits a characteristic strong absorption band in the 2200-2260 wavenumber region, reflecting the C≡N triple bond stretching vibration. This absorption serves as a diagnostic marker for the presence of the nitrile functionality and confirms its incorporation into the molecular structure. The intensity and frequency of this band are influenced by the electronic environment created by the adjacent aromatic and piperidine substituents.

The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic C-H stretches of the piperidine ring and methyl groups occur in the 2800-3000 wavenumber range. The methoxy group contributes additional C-H stretching bands that overlap with other aliphatic absorptions but can be distinguished through careful spectral analysis. The C-O stretching vibration of the methoxy group typically appears around 1250 wavenumbers, providing confirmation of the ether linkage within the methoxyphenyl substituent.

Aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1600 wavenumber region, reflecting the presence of both benzyl and methoxyphenyl aromatic systems. The substitution patterns on these rings influence the exact frequencies and intensities of these absorptions, providing information about the electronic environments of the aromatic carbons. The hydrochloride salt formation may introduce additional broad absorptions in the 2400-3400 wavenumber region due to N-H+ stretching vibrations, confirming the protonation state of the nitrogen atom.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 342.87, corresponding to the complete molecular structure including the hydrochloride salt. Loss of the chloride ion generates the free base molecular ion, which undergoes subsequent fragmentation through predictable pathways based on the stability of resulting carbocation intermediates.

The benzyl substituent represents a particularly labile group that readily undergoes α-cleavage adjacent to the nitrogen atom, generating a tropylium ion fragment with mass-to-charge ratio 91. This fragmentation pathway is characteristic of N-benzyl substituted amines and provides strong evidence for the presence of this structural motif. The remaining molecular fragment contains the piperidine ring with its attached substituents and exhibits further fragmentation patterns characteristic of the heterocyclic system.

| Fragmentation Pattern | Mass-to-Charge Ratio | Structural Assignment |

|---|---|---|

| Molecular ion | 342.87 | Complete molecule with HCl |

| Base molecular ion | 306.40 | Free base after Cl- loss |

| Tropylium fragment | 91.05 | Benzyl carbocation |

| Methoxyphenyl fragment | 121.15 | 4-methoxyphenyl cation |

| Piperidine core | 84.10 | Substituted piperidine ring |

The methoxyphenyl group also undergoes characteristic fragmentation, generating an aromatic carbocation with mass-to-charge ratio 121 through loss of the connecting alkyl chain. This fragmentation pattern is consistent with the stability of aromatic carbocations and provides additional structural confirmation. The piperidine ring system itself can undergo ring-opening reactions under mass spectrometric conditions, generating linear alkyl fragments that contribute to the overall fragmentation pattern. These fragmentation pathways collectively provide a comprehensive structural fingerprint that confirms the proposed molecular structure and enables identification of the compound in complex mixtures.

Properties

IUPAC Name |

1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O.ClH/c1-23-19-9-7-18(8-10-19)20(16-21)11-13-22(14-12-20)15-17-5-3-2-4-6-17;/h2-10H,11-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGFYSAFIZZVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Piperidinecarboxylic Acid

- Reactants: 4-piperidinecarboxylic acid and methanol.

- Catalyst: Thionyl chloride or acidic conditions.

- Procedure: The acid is dissolved in methanol; thionyl chloride is added dropwise under reflux. Reaction monitored by TLC until completion.

- Outcome: Formation of methyl 4-piperidinecarboxylate hydrochloride as a white solid.

- Reference: Verified by patent CN111484444A and EvitaChem data.

N-Benzylation (Alkylation) of Piperidine Nitrogen

- Reactants: Methyl 4-piperidinecarboxylate hydrochloride and benzyl bromide.

- Base: Potassium carbonate (K2CO3) or similar base.

- Solvent: Ethanol or DMF.

- Conditions: Reflux for 3 hours or stirring at room temperature depending on solvent.

- Workup: Filtration, extraction with dichloromethane, drying over sodium sulfate.

- Yield: Approximately 70-75%.

- Notes: This step introduces the benzyl group at the nitrogen, a crucial modification for biological activity.

- Reference: ChemicalBook synthesis route and EvitaChem.

Conversion to Carbonitrile Intermediate

- Starting Material: N-benzyl-4-piperidinecarboxamide or methyl ester.

- Reagents: Phosphorus pentoxide (P2O5) is used for dehydration.

- Conditions: Heating under inert atmosphere (argon) at 180-200°C for 3 hours.

- Workup: Hydrolysis with water, basification with K2CO3, extraction with ethyl acetate.

- Yield: Around 90%.

- Purpose: Dehydration converts amide to nitrile group at the 4-position.

- Reference: ChemicalBook and patent literature.

Introduction of 4-(4-Methoxyphenyl) Group

- Method: Nucleophilic substitution or coupling reactions on the piperidine ring.

- Typical Reagents: 4-methoxyphenyl derivatives (e.g., 4-methoxybenzyl bromide or 4-methoxyphenylacetonitrile).

- Conditions: Base-mediated alkylation or condensation in DMF or ethanol at 0–60°C.

- Example: Similar to the synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile described in literature, where NaH in DMF is used to deprotonate and then react with arylacetonitrile derivatives.

- Yield: Approximately 70-75%.

- Reference: Synthesis of related 1-benzyl-4-phenylpiperidine derivatives in PMC article.

Formation of Hydrochloride Salt

- Procedure: The free base is dissolved in suitable solvent and treated with hydrochloric acid.

- Conditions: Heating to reflux or room temperature stirring.

- Isolation: Crystallization of hydrochloride salt by cooling.

- Purpose: Improves compound stability and handling.

- Reference: EvitaChem.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 4-piperidinecarboxylate hydrochloride | 4-piperidinecarboxylic acid + methanol + thionyl chloride, reflux | ~80 | Esterification under acidic conditions |

| 2 | N-Benzyl-4-piperidinecarboxylate | Benzyl bromide + K2CO3, EtOH, reflux 3h | 70-75 | N-alkylation at nitrogen |

| 3 | 1-Benzyl-4-piperidinecarbonitrile | P2O5 dehydration, 180-200°C, argon atmosphere | ~90 | Amide to nitrile conversion |

| 4 | 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile | NaH + 4-methoxyphenyl derivative, DMF, 0-60°C | 70-75 | Introduction of 4-methoxyphenyl group |

| 5 | Hydrochloride salt | HCl treatment, reflux or room temp | Quantitative | Salt formation for stability |

Research Findings and Notes

- The use of phosphorus pentoxide (P2O5) for dehydration is efficient and yields high purity nitrile intermediates.

- Alkylation reactions require careful control of temperature and stoichiometry to avoid over-alkylation.

- The introduction of the 4-methoxyphenyl group is critical for biological activity and requires mild base conditions to preserve sensitive groups.

- Hydrochloride salt formation enhances compound stability and facilitates purification.

- Avoidance of chlorinated solvents in some methods reduces environmental impact.

- Reaction monitoring by TLC and HPLC ensures high purity and yield.

Chemical Reactions Analysis

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, aluminum chloride), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.

Key Insights:

- Targeted Therapies: It is utilized in developing drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems.

- Synthesis Pathways: Research has shown that derivatives of this compound can lead to improved pharmacological profiles.

Neurotransmitter Research

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is instrumental in studying neurotransmitter systems, which helps elucidate mechanisms of action and identify potential therapeutic targets for mental health conditions.

Research Findings:

- Mechanistic Studies: Studies have demonstrated its role in influencing serotonin and dopamine pathways, which are critical in mood regulation.

- Potential Therapeutics: Ongoing research aims to explore its efficacy as a treatment for various neuropsychiatric disorders.

Analytical Chemistry

In analytical chemistry, this compound is employed to detect and quantify related substances, providing essential data for quality control in drug manufacturing.

Applications:

- Quality Control: Utilized in methods such as High-Performance Liquid Chromatography (HPLC) to ensure the purity of pharmaceutical products.

- Detection Methods: It aids in developing assays for measuring active pharmaceutical ingredients (APIs) in complex matrices.

Material Science

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings.

Material Properties:

- Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Coating Applications: Its application in coatings can improve surface characteristics, making them more durable and resistant to environmental factors.

Biological Studies

Researchers utilize this compound to explore its biological activity, contributing to the discovery of new therapeutic agents and enhancing our understanding of cellular processes.

Biological Activity:

- Cellular Mechanisms: Investigations have shown its potential to modulate cellular signaling pathways, which could lead to novel treatments for various diseases.

- Therapeutic Discovery: Ongoing studies focus on its role in drug discovery processes aimed at identifying new candidates for clinical use.

-

Pharmaceutical Case Study :

- A study published in a peer-reviewed journal highlighted the synthesis of a novel antidepressant based on this compound. The results indicated significant improvements in efficacy compared to existing treatments.

-

Neurotransmitter Interaction Study :

- Research conducted at a leading university explored the interactions between this compound and serotonin receptors. The findings suggested potential applications in treating anxiety disorders.

-

Material Science Innovation :

- A collaborative project between chemical engineering departments demonstrated how incorporating this compound into polymer formulations led to enhanced durability and resistance against chemical degradation.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in substituents, molecular formulas, and properties among the target compound and its analogs:

*Calculated based on structural formula. †Discrepancy noted in ; molecular weight may require verification.

Functional Group Impact

- 4-Methoxyphenyl (Target Compound) : The methoxy group improves water solubility and may enhance blood-brain barrier (BBB) penetration, critical for CNS-targeting drugs .

- 2-Chlorophenylamino: The chloro group’s electron-withdrawing nature may boost receptor binding affinity but reduce solubility.

- Hydroxyl Group (Piperidin-4-ol) : Enhances polarity, which may limit BBB penetration but improve metabolic clearance .

Pharmacological Implications

- Dopamine Receptor Affinity: Analogous compounds, such as 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, have been studied as fluorescent ligands for dopamine D2-like receptors . The methoxy group in the target compound may modulate receptor selectivity compared to chloro or methyl substituents.

- Solubility vs. Lipophilicity : The methoxy derivative strikes a balance between solubility (critical for bioavailability) and lipophilicity (for membrane permeability), whereas the methyl analog prioritizes lipophilicity at the expense of solubility .

Analytical Methods

Reverse-phase HPLC is commonly used for purity analysis. For example:

- 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile is analyzed using a Newcrom R1 column with acetonitrile/water/phosphate buffer, achieving baseline separation .

- 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile (logP 1.65) requires similar conditions, with retention times influenced by substituent polarity .

Biological Activity

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a synthetic compound with significant potential in pharmaceutical research, particularly for its biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H22N2O·HCl

- Molecular Weight : 342.87 g/mol

- Structural Features : The compound features a piperidine ring with a benzyl group and a methoxyphenyl group, which enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology. Its interactions with neurotransmitter systems, especially dopamine and serotonin receptors, suggest potential anxiolytic and antidepressant-like effects.

- Neurotransmitter Interaction :

- Potential Therapeutic Applications :

- Anxiolytic Effects : Its binding affinity to serotonin receptors suggests a role in anxiety reduction.

- Antidepressant Activity : The modulation of neurotransmitter systems positions this compound as a candidate for further investigation in treating depression.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Research

Preliminary studies conducted on animal models have indicated that this compound can significantly reduce anxiety-like behaviors. In one study, rodents treated with the compound displayed reduced stress responses in behavioral assays compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride | Similar piperidine structure; cyano group | Neuroactive properties | Different substituent affects activity |

| 1-(4-Methoxyphenyl)-piperidin-4-carbonitrile | Lacks benzyl substitution | Potentially similar activity | Simpler structure |

| 1-Benzyl-4-(3-methoxyphenyl)piperidine | Methoxy group at different position | Neuropharmacological effects | Variance in methoxy positioning |

This comparative analysis highlights how structural variations can influence the biological profile of piperidine derivatives.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using a polar aprotic solvent (e.g., DMF) at 60–80°C with catalytic acid may enhance cyclization efficiency during piperidine ring formation . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can isolate the hydrochloride salt with >95% purity . Monitoring intermediates with TLC or HPLC ensures stepwise reaction control.

Q. What analytical methods confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR verify substituent positions (e.g., benzyl group at N1, methoxyphenyl at C4) and salt formation via HCl integration .

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to assess purity (>98%) and detect impurities (<0.5%) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 349.18) and fragmentation patterns .

Q. Which in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against acetylcholinesterase or monoamine oxidases using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for σ or opioid receptors) with membrane preparations and scintillation counting .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa) to evaluate IC values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences, buffer pH). Standardize protocols:

Q. What computational strategies predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in receptors (e.g., serotonin transporters). Focus on interactions between the methoxyphenyl group and hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bonding patterns .

- QSAR Modeling : Build regression models using descriptors like logP and topological polar surface area to predict activity trends .

Q. How does the hydrochloride salt form influence stability under storage?

Methodological Answer:

- Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes. The hydrochloride salt may require desiccated storage (argon atmosphere) to prevent hydrolysis .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>170°C). Accelerated aging studies (40°C/75% RH for 6 months) assess long-term stability .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation via HPLC; amber vials are recommended .

Q. What SAR approaches identify critical functional groups?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with modified groups (e.g., replace methoxy with ethoxy or halogens). Test activity shifts in receptor binding assays .

- Pharmacophore Mapping : Overlap active/inactive analogs in Schrödinger’s Phase to identify essential moieties (e.g., the carbonitrile’s role in hydrogen bonding) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., benzyl vs. methyl groups) to biological potency using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.